

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene chemical properties

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Compound of Interest

	2,5-
Compound Name:	<i>Bis(trimethylstannyl)thieno[3,2-b]thiophene</i>
Cat. No.:	B052699

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An In-Depth Technical Guide to **2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene**: Properties and Protocols for Advanced Research

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene**, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed experimental protocols and data to facilitate its use in the laboratory.

Chemical Properties

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is a crystalline solid that serves as a crucial monomer for the synthesis of a variety of conducting polymers.^{[1][2]} Its chemical structure, featuring two trimethylstannyl groups attached to the thieno[3,2-b]thiophene core, makes it an ideal precursor for Stille coupling reactions, a powerful method for forming carbon-carbon bonds.^{[2][3]}

General Properties

A summary of the general chemical properties of **2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₀ S ₂ Sn ₂	[4]
Molecular Weight	465.84 g/mol	[4]
Appearance	White to off-white crystalline powder	[2]
Melting Point	127-132 °C	
CAS Number	469912-82-1	[2][5]

Spectroscopic Data

The structural identity of **2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene** is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. A representative ¹H NMR spectrum is available, showing the characteristic signals of the trimethylstannyl and thienothiophene protons.[2]

While specific UV-Vis absorption and electrochemical data for the title compound are not readily available, studies on related thieno[3,2-b]thiophene derivatives provide valuable insights into its electronic properties. For instance, the polymer derived from a related compound, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, exhibits distinct electrochemical behavior.[6]

Parameter	Value (for p(4-CNPhTT))	Reference(s)
HOMO Energy Level	-5.61 eV	[6]
LUMO Energy Level	-3.58 eV	[6]
Electrochemical Band Gap	2.03 eV	[6]

Note: The electrochemical data presented is for a polymer derivative and should be considered as representative of the electronic properties achievable from thieno[3,2-b]thiophene-based materials.

Experimental Protocols

Synthesis of 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene

The synthesis of **2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene** is typically achieved through the dilithiation of thieno[3,2-b]thiophene followed by quenching with trimethyltin chloride. A detailed experimental protocol is provided below.

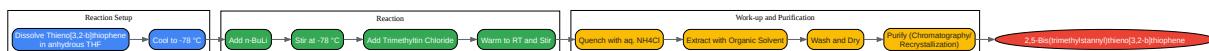
Materials:

- Thieno[3,2-b]thiophene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Trimethyltin chloride (Me_3SnCl)
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve thieno[3,2-b]thiophene in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- Slowly add trimethyltin chloride to the reaction mixture at -78 °C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

- Extract the product with an organic solvent such as diethyl ether or dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene**.



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Caption: Synthetic workflow for **2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene**.

Stille Coupling Polymerization

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is a key monomer in Stille coupling polymerization to create conjugated polymers for organic electronic applications. A general protocol for this polymerization is outlined below.

Materials:

- **2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene**
- A dibromo-co-monomer (e.g., an electron-deficient aromatic compound)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}_2(\text{dba})_3/\text{P}(\text{o-tol})_3$)
- Anhydrous and degassed solvent (e.g., toluene, chlorobenzene, or DMF)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a flame-dried Schlenk flask, add **2,5-Bis(trimethylstanny)thieno[3,2-b]thiophene**, the dibromo-co-monomer, and the palladium catalyst.
- Evacuate and backfill the flask with an inert gas several times.
- Add the anhydrous and degassed solvent via cannula.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 12-48 hours).
- Monitor the reaction progress by techniques such as GPC to follow the increase in molecular weight.
- Upon completion, cool the reaction mixture to room temperature.
- Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.
- Collect the polymer by filtration and wash it with the non-solvent.
- Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexanes) to remove catalyst residues and low molecular weight oligomers.
- Dry the purified polymer under vacuum.



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Caption: General workflow for Stille coupling polymerization.

Applications in Organic Electronics

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is a versatile building block for the synthesis of high-performance organic semiconductors. The resulting polymers are utilized in a range of electronic devices, including:

- Organic Field-Effect Transistors (OFETs): The planar and rigid structure of the thieno[3,2-b]thiophene unit promotes intermolecular π - π stacking, which is essential for efficient charge transport in the solid state.[\[2\]](#)
- Organic Photovoltaics (OPVs): As an electron-donating monomer, it is used to construct low bandgap polymers that can efficiently absorb solar radiation and generate charge carriers.[\[2\]](#)
- Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of polymers derived from this monomer allow for the development of materials with specific emission colors and high efficiencies.

The ability to readily undergo Stille coupling reactions makes **2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene** an invaluable tool for the rational design and synthesis of novel conjugated materials with tailored optoelectronic properties.

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